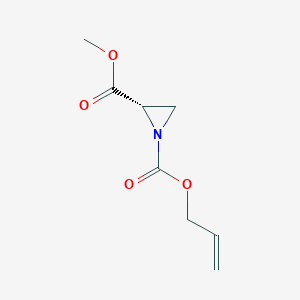

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aziridines, such as 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate, are a class of organic compounds characterized by a three-membered nitrogen-containing ring. They are of significant interest in synthetic organic chemistry due to their reactivity and potential for creating complex molecular structures with high stereochemical control.

Synthesis Analysis

The synthesis of aziridines and their derivatives has been explored in various studies. For instance, methyl 2-aryl-2H-azirine-3-carboxylates have been used as dienophiles in [4+2]-cycloaddition reactions with dienes such as cyclopentadiene and cyclohexa-1,3-diene, leading to the formation of azabicyclo compounds . Additionally, enantiomerically pure terminal 1,2-diamines, which are valuable in the synthesis of biologically important compounds, have been efficiently synthesized from chiral aziridine-2-yl]methanol through Wittig reactions followed by regioselective cleavage and reduction steps . Furthermore, the synthesis of N-substituted aziridine-2-carboxylates has been achieved by reacting methyl 2-chloro-N-carbalkoxyglycinate with diazomethane, which can be further converted into derivatives of amino acids like O-methylserine and S-methylcysteine .

Molecular Structure Analysis

The molecular structure of aziridines is crucial for their reactivity. X-ray crystallography has been used to determine the structure of various aziridine derivatives, providing insights into their stereochemistry and conformation . The three-membered aziridine ring imparts strain, making these compounds highly reactive and capable of undergoing ring-opening reactions under various conditions.

Chemical Reactions Analysis

Aziridines are known to participate in a range of chemical reactions. Acid-catalyzed ring-opening of aziridine-2-carboxylates has been shown to lead to chloro-amino acid derivatives . Reactions with nucleophiles such as thiols, alcohols, and amines have been described, resulting in the formation of aziridines, aminoacrylates, and other products through initial addition to the CN bond of the azirine . Additionally, microwave-assisted regioselective ring opening of 2-(aminomethyl)aziridines has been developed to yield triaminopropanes, which are explored as antimalarial pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are influenced by their strained ring system and the substituents attached to the nitrogen atom. The reactivity of aziridines can be modulated by the electronic and steric effects of these substituents. For example, the presence of electron-withdrawing groups can make the aziridine ring more susceptible to nucleophilic attack. The synthesis of fatty aziridines has been explored, and their structural characterization through IR, NMR, and mass spectrometry provides valuable information on their physical properties .

Applications De Recherche Scientifique

Overview of Aziridine Alkaloids

Aziridine alkaloids, including 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate, have garnered interest in scientific research due to their varied biological activities and potential as drug prototypes. These compounds, found in both terrestrial and marine species, exhibit significant pharmacological properties such as antitumor, antimicrobial, and antibacterial effects. The research on natural aziridine alkaloids, alongside their lipophilic semi-synthetic and synthetic analogs, highlights their importance in drug discovery processes. Over 130 biologically active aziridine-containing compounds have been identified, demonstrating a wide range of confirmed pharmacological activities. This emphasizes the role of aziridine alkaloids as a crucial source for developing therapeutic agents and leads in medicinal chemistry (Ismail, Levitsky, & Dembitsky, 2009).

Aziridine Alkaloids in Cancer Treatment

Aziridine alkaloids' potential as therapeutic agents, particularly in cancer treatment, has been extensively reviewed. The unique chemical structures of these compounds, combined with their confirmed biological activities, make them promising candidates for anticancer research. The emphasis on the antitumor, antimicrobial, and antibacterial effects of these compounds indicates a significant interest in leveraging their unique properties for therapeutic purposes. The synthesis of aziridines through the formation of β-amino methylselenonium salts, a novel approach, underscores the innovative strategies employed in developing aziridine-based drug leads. This approach not only offers new pathways for synthesizing aziridine alkaloids but also opens up possibilities for creating more effective and targeted cancer therapies (Ismail, Levitsky, & Dembitsky, 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHDKNETSXTJZ-AADKRJSRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)

![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)

![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)

![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)